molecular formula C28H22O3 B11166612 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No.: B11166612
M. Wt: 406.5 g/mol
InChI Key: YGURITIGRJRAFP-UHFFFAOYSA-N
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Description

3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a biphenyl group, a methyl group, and a tetrahydrobenzo[c]furo[2,3-f]chromen-7-one core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 7-hydroxy-4-methylcoumarin with biphenyl-4-carbaldehyde in the presence of a base such as potassium carbonate can lead to the formation of the desired furochromene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(biphenyl-4-yl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one stands out due to its unique combination of structural features, such as the biphenyl group and the tetrahydrobenzo[c]furo[2,3-f]chromen-7-one core.

Properties

Molecular Formula

C28H22O3

Molecular Weight

406.5 g/mol

IUPAC Name

4-methyl-3-(4-phenylphenyl)-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one

InChI

InChI=1S/C28H22O3/c1-17-15-24-26(21-9-5-6-10-22(21)28(29)31-24)27-25(17)23(16-30-27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-4,7-8,11-16H,5-6,9-10H2,1H3

InChI Key

YGURITIGRJRAFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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